3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline
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Overview
Description
3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline is an organic compound that belongs to the class of aniline derivatives It features a chloro group, a dimethylpyridinyl group, and an oxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the microwave-assisted synthesis of anilinopyrimidines by reacting 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This approach offers the advantage of reduced reaction times and fewer by-products compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares a similar pyridinyl group but differs in the presence of a thiadiazole ring.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: This compound has a similar dimethylpyridine structure but includes a carbonitrile group.
Uniqueness
3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13ClN2O |
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Molecular Weight |
248.71 g/mol |
IUPAC Name |
3-chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C13H13ClN2O/c1-8-3-5-12(9(2)16-8)17-13-6-4-10(15)7-11(13)14/h3-7H,15H2,1-2H3 |
InChI Key |
LTBNEBDYFFBPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C |
Origin of Product |
United States |
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